Bienvenue dans la boutique en ligne BenchChem!

Osimertinib Mesylate

Progression-free survival Overall survival First-line NSCLC

Osimertinib mesylate is the definitive third-generation EGFR TKI for preclinical NSCLC research. Its irreversible covalent binding to the C797 residue overcomes T790M-mediated resistance—a milestone first- and second-generation agents cannot achieve. With a 50-fold selectivity window for L858R/T790M over wild-type EGFR and a brain/blood AUC ratio of 3.8, it is the only valid choice for CNS metastasis models and resistance benchmark studies. Available as a high-purity reference standard (≥99%) with fully characterized crystalline polymorphs, it ensures ANDA-compliant analytical method development and reproducible pharmacology.

Molecular Formula C29H37N7O5S
Molecular Weight 595.7 g/mol
CAS No. 1421373-66-1
Cat. No. B560134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsimertinib Mesylate
CAS1421373-66-1
SynonymsAZD9291;  osimertinib;  Tagrisso;  AZD-9291;  AZD 9291;  AZD9291;  AZD-9291 mesylate;  Mereletinib;  Mereletinib mesylate;  Osimertinib mesylate
Molecular FormulaC29H37N7O5S
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O
InChIInChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)
InChIKeyFUKSNUHSJBTCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Osimertinib Mesylate (CAS 1421373-66-1): Procuring the Third-Generation, Irreversible EGFR TKI for Mutant-Selective NSCLC Research and Analytical Applications


Osimertinib mesylate (AZD-9291 mesylate) is a third-generation, orally bioavailable, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. Chemically designated as N-(2-{[2-(dimethylamino)ethyl]methylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide methanesulfonate, it is the mesylate salt form of the active moiety osimertinib [2]. Engineered with an acrylamide warhead, it forms a covalent bond with the C797 residue in the ATP-binding pocket of the EGFR kinase domain, enabling prolonged target inhibition [1]. As the active pharmaceutical ingredient in Tagrisso® and a widely utilized analytical reference standard, it is indicated for research in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (exon 19 deletions or L858R) and the T790M resistance mutation .

Why Generic Substitution of Osimertinib Mesylate with Earlier-Generation EGFR TKIs Fails: A Justification for Specific Procurement


Substituting osimertinib mesylate with first- or second-generation EGFR TKIs (e.g., gefitinib, erlotinib, afatinib) is scientifically invalid due to fundamentally distinct selectivity profiles, irreversible binding kinetics, and clinical efficacy in T790M-positive and CNS metastatic disease contexts. Earlier-generation agents either bind reversibly or lack sufficient selectivity for mutant EGFR over wild-type EGFR, resulting in dose-limiting toxicities and acquired resistance via the T790M gatekeeper mutation [1]. Osimertinib mesylate overcomes T790M-mediated resistance through irreversible covalent binding and mutant-selective kinase inhibition, which translates to significantly prolonged progression-free survival (PFS) and overall survival (OS) compared to earlier TKIs as demonstrated in multiple network meta-analyses [2]. Furthermore, its superior blood-brain barrier (BBB) penetration enables CNS activity that earlier-generation compounds lack, making substitution a direct compromise of experimental validity in brain metastasis models [3].

Osimertinib Mesylate (1421373-66-1): Quantified Differential Evidence for Scientific Selection vs. In-Class Alternatives


Superior Progression-Free Survival and Overall Survival vs. First- and Second-Generation EGFR TKIs in EGFR-Mutated NSCLC

Osimertinib demonstrates significantly prolonged progression-free survival (PFS) compared with earlier-generation EGFR TKIs. In a Bayesian network meta-analysis of 23 randomized controlled trials involving 6,886 patients, osimertinib showed a PFS hazard ratio (HR) of 0.39 (95% CI: 0.21-0.74) versus gefitinib, HR 0.53 (95% CI: 0.29-1.0) versus erlotinib, and HR 0.29 (95% CI: 0.1-0.86) versus icotinib [1]. For overall survival (OS), osimertinib demonstrated HR 0.61 (95% CI: 0.45-0.83) versus gefitinib, HR 0.65 (95% CI: 0.48-0.89) versus erlotinib, and HR 0.65 (95% CI: 0.44-0.94) versus afatinib [1]. A separate network meta-analysis further confirmed that osimertinib ranked highest for PFS and OS among all evaluated EGFR-TKIs (afatinib, dacomitinib, erlotinib, gefitinib) [2].

Progression-free survival Overall survival First-line NSCLC Network meta-analysis

Quantified Mutant-Selective Covalent Inactivation: 50-Fold Higher Efficiency for L858R/T790M vs. Wild-Type EGFR

Osimertinib's mutant selectivity is mechanistically defined by its covalent inactivation kinetics. Enzyme kinetic studies determined the overall inactivation efficiency (kinact/Ki) for osimertinib against wild-type (WT), L858R, and L858R/T790M EGFR. The kinact/Ki values indicate that osimertinib inactivates L858R/T790M with 50-fold higher overall efficiency compared to WT EGFR, and inactivates L858R with 20-fold higher efficiency versus WT [1]. Specifically, osimertinib binds 17-fold tighter to L858R/T790M than to WT EGFR and reacts 3-fold faster with the double mutant [1]. In cellular assays, osimertinib exhibits an IC50 of 1 nM against L858R/T790M, 12 nM against L858R, and 184 nM against wild-type EGFR, yielding a therapeutic selectivity window of 184-fold for the T790M mutant .

Enzyme kinetics Covalent inhibition Mutant selectivity Therapeutic index

Demonstrated Blood-Brain Barrier Penetration with Quantified Brain/Blood AUC Ratio of 3.8

Osimertinib mesylate demonstrates clinically relevant blood-brain barrier (BBB) penetration, a property lacking in most first- and second-generation EGFR TKIs. In a PET imaging study using 11C-labelled osimertinib in healthy human volunteers with intact BBB, the compound distributed rapidly to the brain, with a mean AUC0–90 min brain/blood ratio of 3.8 (range 3.3–4.1) [1]. Whole brain total distribution volume (VT) was 14 mL×cm−3 (range 11–18), confirming significant brain exposure [1]. Clinical CSF sampling studies further report CSF concentrations ranging from 0.77 to 18.1 ng/mL, representing 0.2% to 5% of systemic osimertinib exposure [2]. In contrast, earlier-generation EGFR TKIs (e.g., gefitinib, erlotinib) are substrates of P-glycoprotein (P-gp) and BCRP efflux transporters, resulting in substantially lower CNS penetration [3].

CNS penetration Blood-brain barrier Brain metastases PET imaging

Mesylate Salt Form: Established Crystalline Polymorphs and Analytical Standard with 99.93% Purity Specification

Osimertinib mesylate (CAS 1421373-66-1) is the specifically developed salt form that provides defined solid-state properties distinct from the free base (CAS 1421373-65-0), HCl salt (CAS 2088858-63-1), and HBr salt (CAS 2185782-00-5) forms [1]. Patent literature describes multiple crystalline polymorphs (Forms A, B, C, D, E, F, K) of the mesylate salt, with Form A and Form B being the initially disclosed crystalline forms [2]. Amorphous osimertinib mesylate and amorphous solid dispersions thereof have also been patented for potential bioavailability enhancement [3]. The mesylate salt demonstrates saturated solubility in physiological buffers (simulated gastric fluid, simulated intestinal fluid, phosphate-buffered saline) that has been systematically characterized [4]. As an analytical reference standard, commercially available osimertinib mesylate is certified to 99.93% purity by HPLC for method validation and quality control applications .

Salt form Polymorph Analytical standard Bioequivalence Reference standard

Osimertinib Mesylate (CAS 1421373-66-1): Priority Research and Industrial Application Scenarios


In Vitro and In Vivo Modeling of EGFR T790M-Mediated Acquired Resistance in NSCLC

Osimertinib mesylate is the definitive compound for establishing and validating T790M-positive NSCLC preclinical models. Its 50-fold higher covalent inactivation efficiency for L858R/T790M versus wild-type EGFR enables selective targeting of T790M-driven resistance while minimizing wild-type EGFR inhibition [1]. Use in H1975 (L858R/T790M) and PC-9VanR (ex19del/T790M) cell lines at concentrations of 1-100 nM recapitulates clinical exposure-response relationships and provides a benchmark for evaluating next-generation T790M-targeting agents or combination strategies .

Preclinical Studies of CNS Metastasis and Blood-Brain Barrier Pharmacology

Given its demonstrated brain/blood AUC ratio of 3.8 in human PET studies, osimertinib mesylate is the required EGFR TKI for in vivo models of brain metastasis [2]. Unlike gefitinib or erlotinib, which are P-gp/BCRP efflux substrates with negligible CNS penetration, osimertinib achieves measurable brain tissue exposure, enabling meaningful evaluation of CNS anti-tumor activity in intracranial xenograft models and studies of BBB penetration mechanisms [3].

Analytical Method Development, Validation, and ANDA Bioequivalence Studies

Osimertinib mesylate reference standard (99.93% purity by HPLC) is essential for developing and validating analytical methods (HPLC, UV spectrophotometric, LC-MS/MS) for quantification of osimertinib in pharmaceutical formulations and biological matrices . The defined mesylate salt form (CAS 1421373-66-1) with characterized crystalline polymorphs (Forms A-K) ensures method reproducibility and regulatory compliance for ANDA submissions, dissolution testing, and stability-indicating assays [4].

Head-to-Head Comparative Efficacy Studies of EGFR TKIs in EGFR-Mutated NSCLC

For any study design requiring comparison of EGFR TKI efficacy in mutation-positive NSCLC, osimertinib mesylate must serve as the third-generation comparator arm. Network meta-analysis data establish its superior PFS (HR 0.39 vs gefitinib, HR 0.53 vs erlotinib) and OS (HR 0.61 vs gefitinib, HR 0.65 vs erlotinib and afatinib) as the evidence-based efficacy benchmark [5]. Substituting an alternative third-generation agent without head-to-head validation would lack the robust clinical evidence base supporting osimertinib's position as the reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osimertinib Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.